molecular formula CH4 B1195169 Carbon-14 CAS No. 14762-75-5

Carbon-14

Cat. No.: B1195169
CAS No.: 14762-75-5
M. Wt: 18.035 g/mol
InChI Key: VNWKTOKETHGBQD-NJFSPNSNSA-N
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Description

Carbon C-14 is an unstable isotope of carbon created when a neutron collides with a nitrogen atom, causing capture of the neutron and release of the proton converting nitrogen to a carbon with fourteen nucleons (6 protons and 8 neutrons). Carbon-14 emits beta particles as it decays and reverts back to nitrogen.
This compound atom is a carbon atom.

Scientific Research Applications

Archaeology

Radiocarbon Dating
One of the most significant applications of Carbon-14 is in radiocarbon dating, a method developed by Willard Libby in the late 1940s. This technique allows scientists to date organic materials up to approximately 60,000 years old by measuring the remaining this compound in a sample. When an organism dies, it stops absorbing this compound, and the isotope begins to decay at a known rate (half-life of about 5,730 years). This method has transformed archaeology by enabling researchers to construct timelines for human history and prehistoric events.

Case Study: The Dead Sea Scrolls
The Dead Sea Scrolls, discovered in the mid-20th century, were dated using this compound methods. The results indicated that these texts were written between 150 BCE and 70 CE, providing crucial insights into early Jewish history and the origins of Christianity .

Environmental Science

Tracking Fossil Fuel Emissions
this compound is utilized to differentiate between fossil fuel-derived carbon and contemporary carbon emissions in atmospheric studies. Since fossil fuels are devoid of this compound due to their age (millions of years), scientists can measure the isotopic composition of carbon in the atmosphere to track anthropogenic contributions to greenhouse gas levels .

Case Study: Urban Air Quality Studies
Research conducted in urban areas has employed this compound analysis to assess pollution sources. By analyzing air samples for this compound content, researchers can identify the proportion of carbon emissions attributable to fossil fuels versus biological sources, aiding in environmental policy-making and public health initiatives .

Hydrology

Groundwater Dating
In hydrology, this compound is used to date groundwater, which helps scientists understand aquifer recharge rates and water flow dynamics. This application is crucial for managing water resources and assessing contamination risks.

Case Study: Monitoring Aquifer Health
Studies have shown that measuring this compound levels in groundwater can reveal historical recharge patterns and inform sustainable water management practices. For instance, isotopic methods have been employed in California's Central Valley to track groundwater movement and assess the impacts of agricultural practices on aquifer health .

Biology and Ecology

Tracer Studies
this compound serves as a powerful tracer in biological research, allowing scientists to study metabolic pathways and nutrient cycling within ecosystems. By incorporating this compound into biological materials, researchers can trace its movement through food webs and ecological systems.

Case Study: Photosynthesis Research
In studies examining photosynthesis, biologists have used this compound to label carbon dioxide molecules, enabling them to trace how plants assimilate carbon during photosynthesis. This research has provided insights into plant growth patterns and responses to environmental changes .

Climate Science

Ice Core Analysis
this compound measurements from ice cores provide valuable data on past atmospheric conditions and cosmic ray intensity. By analyzing layers of ice that have accumulated over millennia, scientists can reconstruct historical climate patterns.

Case Study: Cosmic Ray Studies
Recent research has focused on understanding variations in this compound production rates during solar minima by analyzing ice core samples from Greenland. These studies reveal fluctuations in solar activity over centuries and their impact on Earth's climate system .

Summary Table of Applications

Field Application Impact/Benefit
ArchaeologyRadiocarbon datingEstablishes timelines for historical events
Environmental ScienceTracking fossil fuel emissionsDifferentiates sources of atmospheric carbon
HydrologyGroundwater datingInforms sustainable water management
BiologyTracer studiesEnhances understanding of metabolic pathways
Climate ScienceIce core analysisReconstructs historical climate data

Chemical Reactions Analysis

Formation of Carbon-14

This compound is continuously produced in nature via cosmic ray interaction with nitrogen atoms in the atmosphere . Neutron-induced reactions with isotopes of elements found in fuel, structural materials, and cooling water of light water reactors (LWRs) can also produce this compound .

The primary reactions include :

  • 13^{13}C(n,γ)14^{14}C

  • 14^{14}N(n,p)14^{14}C

  • 14^{14}N(n,d)14^{14}C

  • 17^{17}O(n,3^3He)14^{14}C

  • 17^{17}O(n,α)14^{14}C

Radioactive Decay of this compound

This compound undergoes beta decay, transforming into nitrogen-14 (14^{14}N) by emitting an electron and an antineutrino :

^{14}_6C\rightarrow \,^{14}_7N+e^-+\bar{\nu}_e+0.1565\,\text{MeV}

During this process, a neutron in the this compound atom becomes a proton . The emitted beta particles possess a maximum energy of approximately 156 keV, with a weighted mean energy of 49 keV .

This compound Kinetic Isotope Effects

Isotope effects are variations in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced with one of its isotopes. Kinetic Isotope Effects (KIEs) using this compound have been observed in nucleophilic substitution reactions .

Observed kinetic isotope effects (k12/k14k_{12}/k_{14}) in nucleophilic substitution reactions of methyl iodide-14^{14}C with different compounds :

  • Triethylamine: 1.10

  • Pyridine: 1.14

  • Hydroxide ion: 1.09

  • Silver ion: 1.09

Q & A

Basic Research Questions

Q. How should researchers design experiments to minimize contamination in Carbon-14 dating?

Contamination is a critical concern due to modern carbon incorporation or microbial activity. Methodological steps include:

  • Sample Pre-Treatment : Use acid-base-acid (ABA) washing to remove secondary carbonates and humic acids .
  • Blind Testing : Implement blind analyses to avoid observer bias, as demonstrated in the Shroud of Turin re-evaluation .
  • Control Samples : Include background controls (e.g., lab blanks) to quantify contamination levels during processing .

Q. What are the standard protocols for calibrating this compound dates against known chronologies?

Calibration requires:

  • Dendrochronology : Cross-reference with tree-ring data (e.g., IntCal20 calibration curve) to correct for atmospheric this compound fluctuations .
  • Marine Reservoir Correction : Apply regional ΔR values for marine samples to account for oceanic carbon exchange delays .
  • Statistical Tools : Use Bayesian software like OxCal to integrate calibration data and refine age probability distributions .

Q. How do researchers validate the integrity of this compound measurements in interdisciplinary studies?

  • Interlaboratory Comparisons : Participate in international proficiency tests (e.g., FIRI program) to ensure consistency .
  • Isotopic Cross-Checking : Combine this compound with stable isotopes (δ¹³C, δ¹⁵N) to detect anomalous dietary or environmental inputs .

Advanced Research Questions

Q. How can contradictory this compound dates from the same artifact (e.g., the Shroud of Turin) be resolved methodologically?

Contradictions arise from contamination, sampling bias, or analytical limitations. Advanced approaches include:

  • Microscale Sampling : Use laser ablation or WAXS (Wide-Angle X-ray Scattering) to analyze single threads, minimizing heterogeneous contamination .
  • Multi-Method Validation : Pair this compound with thermoluminescence or OSL dating to cross-validate results .
  • Data Transparency : Publish raw spectra and pretreatment details to enable independent verification .

Q. What experimental strategies address the presence of this compound in fossil carbon (e.g., coal, diamonds)?

Unexpected this compound in ancient samples challenges dating validity. Solutions involve:

  • Neutron Activation Analysis : Detect anthropogenic or cosmogenic this compound sources in fossil matrices .
  • Isotopic Fingerprinting : Differentiate in situ decay from modern contamination using δ¹³C and trace element ratios .

Q. How can AI enhance predictive modeling of this compound data in archaeological and climate studies?

  • Data Cubes : Use AI to process high-resolution spatial-temporal datasets (e.g., satellite-derived carbon fluxes) for regional this compound reservoir modeling .
  • Model Emulators : Train machine learning algorithms on existing datasets (e.g., DeepESDL) to simulate carbon cycle dynamics under varying climate scenarios .

Q. What methodologies quantify uncertainty in this compound pathway models for environmental risk assessments?

  • Monte Carlo Simulations : Propagate parameter uncertainties (e.g., decay rates, uptake coefficients) using tools like RESRAD-ONSITE .
  • Sensitivity Analysis : Rank parameters (e.g., soil organic content, groundwater flow) by their impact on model outputs .

Q. Methodological Tables

Table 1. Key Parameters for this compound Experimental Design

ParameterConsiderationReference
Sample Mass≥1 mg for AMS; ≥10 g for LSC
PretreatmentABA, cellulose extraction, ultrafiltration
Calibration CurveIntCal20 (terrestrial), Marine20 (marine)
Contamination Threshold≤1% modern carbon for >50 kyr samples

Table 2. Advanced Techniques for Resolving Dating Discrepancies

TechniqueApplicationExample Study
WAXSMicroscale dating of textilesShroud of Turin
Compound-Specific AnalysisIsolate biomarkers (e.g., lipids)Archaeological resins
Multi-Isotope Mixing ModelsDetect dietary/geochemical anomaliesPaleodiet reconstruction

Properties

CAS No.

14762-75-5

Molecular Formula

CH4

Molecular Weight

18.035 g/mol

IUPAC Name

carbane

InChI

InChI=1S/CH4/h1H4/i1+2

InChI Key

VNWKTOKETHGBQD-NJFSPNSNSA-N

SMILES

C

Isomeric SMILES

[14CH4]

Canonical SMILES

C

Synonyms

14C radioisotope
C-14 radioisotope
Carbon-14

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
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Quantity
423 mg
Type
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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sodium p-toluenesulfinate
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
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0 (± 1) mol
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reactant
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10.7 g
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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